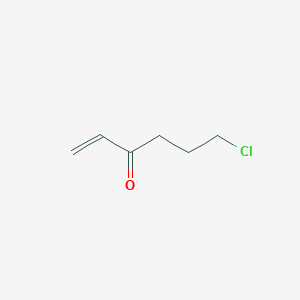

6-Chlorohex-1-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

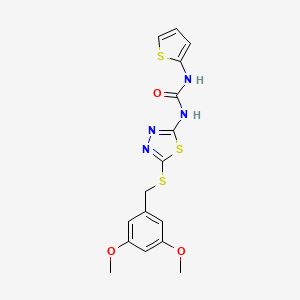

6-Chlorohex-1-en-3-one is an organic chemical synthesis intermediate . It contains a total of 17 atoms; 9 Hydrogen atoms, 6 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .

Synthesis Analysis

Stereoselective synthesis of alk-5-en-7-in-2-ones was performed by cross-coupling of alkynes with 6-chlorohex-5-en-2-one stereoisomers in the presence of PdCl2(PrCN)2 complex and CuI in piperidine . Another synthesis method involves the reaction of diethyl malonate with 5-hexenyl chloride .Molecular Structure Analysis

The molecular formula of this compound is C6H9ClO . The average mass is 116.589 Da and the monoisotopic mass is 116.039276 Da .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

- 6-Chlorohex-1-en-3-one is used in chemical synthesis processes. Intramolecular carbolithiation, catalyzed by DTBB, is a noted reaction involving this compound. This process leads to the formation of organolithium intermediates and enables the creation of various products through reaction with different electrophiles (Yus, Ortiz, & Huerta, 2003).

Liquid Crystal Synthesis 2. The compound plays a role in the synthesis of novel liquid crystalline materials. Researchers have reported the transformation of cyclohex-2-en-1-ones into chloroarenes, which are key components in the development of liquid crystals with specific mesomorphic phases and physical properties (Dabrowski et al., 2006).

Photochemical Studies 3. In photochemistry, this compound has been used to investigate various photochemical transformations. For example, studies involving the photochemical rearrangement of similar compounds in different solvents have provided insights into the mechanisms of these processes (Coombes, Grady, & Reid, 1967).

Electrochemical Research 4. Electrochemical reduction studies involving compounds similar to this compound have been conducted. These studies provide insights into the mechanisms of electrochemical reactions, such as the formation of radical anions and dimerization processes (Tissot & Margaretha, 1977).

Crystallography and Materials Science 5. The compound has been utilized in crystallography and materials science, particularly in the synthesis of complex organic-inorganic frameworks. This includes the study of alkylammonium hexachlorometalates, where it contributes to the understanding of crystal engineering and the formation of complex structures (Frank & Reiss, 1997).

Photodimerization Studies 6. It has also been involved in photodimerization studies, where its interactions with other compounds under photoirradiation have been explored. This research is significant for understanding the mechanisms of photodimerization in crystallography (Tanaka et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

6-chlorohex-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-2-6(8)4-3-5-7/h2H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXHHPIOXXQSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2607693.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)